molecular formula C11H22N2O4S B2658405 Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate CAS No. 2580236-43-5

Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate

Cat. No. B2658405
CAS RN: 2580236-43-5
M. Wt: 278.37
InChI Key: WDRWBABOBXRJIQ-KYZUINATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate, also known as TBCB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TBCB belongs to the class of carbamates and is synthesized through a multistep process.

Scientific Research Applications

Intermediate for Synthesis of Carbocyclic Analogues

Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate is an essential intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, crucial for β-2-deoxyribosylamine (Ober et al., 2004).

In Vivo Evaluation of Analogues

Some analogues of tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate have been synthesized and evaluated for their potential antiarrhythmic and hypotensive properties in vivo (Chalina et al., 1998).

Role in Organic Synthesis

This compound plays a significant role in the preparation of various organic compounds. For example, tert-butyl phenyl(phenylsulfonyl)methylcarbamate is used in asymmetric Mannich reactions, highlighting its versatility in synthetic organic chemistry (Yang et al., 2009).

In Deprotection and Acylation Studies

The compound is utilized in the synthesis of derivatives with independently removable amino-protecting groups, which is important in the study of selective deprotection and acylation reactions (Pak et al., 1998).

As a Building Block in Organic Synthesis

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, including variants of the compound, act as N-(Boc)-protected nitrones. They are useful in reactions with organometallics to produce N-(Boc)hydroxylamines, indicating their importance as building blocks in organic synthesis (Guinchard et al., 2005).

properties

IUPAC Name

tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-5-12-18(15,16)9-6-8(7-9)13-10(14)17-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRWBABOBXRJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1CC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.